molecular formula C7H8FNO B1326287 3-Fluoro-2-methoxy-6-methylpyridine CAS No. 375368-80-2

3-Fluoro-2-methoxy-6-methylpyridine

Cat. No.: B1326287
CAS No.: 375368-80-2
M. Wt: 141.14 g/mol
InChI Key: DAQMWRIPXIPMAA-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-6-methylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FNO. This compound is characterized by the presence of a fluorine atom at the third position, a methoxy group at the second position, and a methyl group at the sixth position on the pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-6-methylpyridine can be achieved through several methods. One common approach involves the direct fluorination of 2-methoxy-6-methylpyridine using a fluorinating agent such as cesium fluoride (CsF) under controlled conditions . Another method involves the use of the Balz-Schiemann reaction, where the corresponding diazonium salt is treated with a fluorinating agent to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

3-Fluoro-2-methoxy-6-methylpyridine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic applications.

    Industry: In the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine, methoxy, and methyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The fluorine atom, in particular, can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methoxy-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-2-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQMWRIPXIPMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647480
Record name 3-Fluoro-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-80-2
Record name 3-Fluoro-2-methoxy-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375368-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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